3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
Description
The compound 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a benzoxazole sulfonamide derivative characterized by:
- A benzoxazole core with a 2-oxo-2,3-dihydro group at position 2 and a sulfonamide moiety at position 3.
- A 3-methyl substituent on the benzoxazole ring.
- A N-[2-(oxan-4-ylsulfanyl)ethyl] group attached to the sulfonamide nitrogen, introducing a tetrahydropyran (oxane) ring linked via a thioether bridge.
Properties
IUPAC Name |
3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S2/c1-17-13-10-12(2-3-14(13)22-15(17)18)24(19,20)16-6-9-23-11-4-7-21-8-5-11/h2-3,10-11,16H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRUKXINUDMQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCCSC3CCOCC3)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzoxazole core, followed by the introduction of the sulfonamide group and the oxan-4-ylsulfanyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve a consistent and high-quality product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes, while the benzoxazole ring can interact with DNA and proteins. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Benzoxazole Sulfonamide Derivatives
2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (Parent Compound)
N-(1H-indazol-5-yl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (Compound 5–06)
- Structure : Features an indazolyl group on the sulfonamide nitrogen.
- Activity : IC50 = 20 ± 2 μM against HIV-1 nucleocapsid (NC) protein-mediated nucleic acid annealing, making it the most potent inhibitor in its series .
- Key Insight : The indazolyl substituent enhances inhibitory potency compared to simpler substituents (e.g., methyl or phenyl), likely due to improved π-π stacking or hydrogen bonding .
3-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Hypothesized Advantages :
- Improved solubility compared to purely aromatic substituents (e.g., indazolyl) due to the oxane ring’s polarity.
- Enhanced metabolic stability from the thioether linkage.
Substituent-Driven Activity Trends
*Based on benzoxazole sulfonamide analogs; †Estimated from structure; ‡One compound in the series had insufficient solubility for testing; §Predicted due to oxane’s polarity; ¶Calculated from formula.
Key Observations:
Structural and Electronic Comparisons
- Benzoxazole vs. Benzimidazole Cores: describes a benzimidazole sulfonamide with a methoxyphenoxy substituent.
- Thioether vs. Ether Linkages :
- The thioether in the target compound may confer resistance to enzymatic cleavage compared to ethers, improving stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
